4-Methoxy-2,6-dimethylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2,6-dimethylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5,10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHRDYUBDZOFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862639 | |
| Record name | 4-Methoxy-2,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329-97-1, 2431-91-6 | |
| Record name | Methylcreosol (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2431-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, methoxydimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthetic Methodologies for 4 Methoxy 2,6 Dimethylphenol
Alkylation and Arylation Strategies in Phenol (B47542) Synthesis
The construction of the 4-Methoxy-2,6-dimethylphenol framework heavily relies on alkylation and arylation reactions. These strategies involve the introduction of methyl and methoxy (B1213986) groups onto the phenolic ring system.
Selective O-Alkylation Routes
Selective O-alkylation is a important step to introduce the methoxy group onto the phenol ring. The Williamson ether synthesis is a classic and widely used method for this transformation. acs.orgresearchgate.net This reaction typically involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkylating agent.
However, a significant challenge in the alkylation of phenols is the competition between O-alkylation (ether formation) and C-alkylation (introduction of the alkyl group onto the aromatic ring). tandfonline.comresearchgate.net Achieving high selectivity for O-alkylation is often a key objective. tandfonline.comresearchgate.net To circumvent the use of harsh alkylating agents, catalytic methods have been developed. For instance, the catalytic Williamson ether synthesis (CWES) can be performed at high temperatures using milder alkylating agents like methanol (B129727). acs.orgresearchgate.net This process can achieve high selectivity for the desired ether product. acs.orgresearchgate.net Furthermore, solvent-free methods using organic bases as catalysts have also been developed for the O-alkylation of phenols, offering an environmentally benign alternative. researchgate.net
Direct C-Alkylation Approaches
Direct C-alkylation of phenols provides a route to introduce the two methyl groups at the ortho positions (2 and 6) of the phenol ring. The Friedel-Crafts alkylation is a traditional method for this purpose, though it can sometimes suffer from a lack of selectivity. rsc.org
More modern approaches focus on developing highly selective catalytic systems. For example, the methylation of phenol to produce 2,6-dimethylphenol (B121312) can be carried out in the gas phase using a fluidized bed of an iron-chromium mixed oxide catalyst. scispace.comnih.govresearchgate.net This method has demonstrated high phenol conversion and selectivity for the desired 2,6-dimethylated product, with minimal O-alkylation observed. scispace.comnih.govresearchgate.net Research has also explored the use of solid acid catalysts, such as heteropolyphosphotungstic acids supported on neutral alumina, for the alkylation of methoxyphenols. researchgate.net The acidity of these catalysts can be tuned to control the distribution of O-alkylated and C-alkylated products. researchgate.net
Cross-Coupling Reactions for Aryl Ether Formation
Cross-coupling reactions represent a powerful tool for the formation of the aryl ether bond in this compound. These reactions typically involve the coupling of an aryl halide or triflate with an alcohol or alkoxide, catalyzed by a transition metal complex. nih.gov Palladium-catalyzed systems are particularly common for this transformation. nih.govgoogle.com The mechanism generally involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by reaction with the alcohol or alkoxide and subsequent reductive elimination to yield the aryl ether. nih.govgoogle.com
The development of new ligands has been instrumental in improving the efficiency and scope of these reactions. For instance, the use of biaryl phosphine (B1218219) ligands has enabled the efficient cross-coupling of aryl chlorides with secondary alcohols. organic-chemistry.org Copper-catalyzed cross-coupling reactions have also emerged as a valuable alternative, with various ligands being developed to promote the alkoxylation of aryl halides. organic-chemistry.org
Functional Group Transformations and Derivatization
The synthesis of this compound can also be approached through the transformation of other functional groups on a pre-existing aromatic scaffold. For instance, a molecule already containing the desired dimethylphenol framework could undergo selective methoxylation at the para position.
One potential route could involve the reduction of a related aldehyde or carboxylic acid derivative to a hydroxymethyl group, which could then be converted to a methoxy group. Another strategy could involve the transformation of a nitro group. For example, the reduction of a nitro group to an amine, followed by diazotization and subsequent reaction with methanol, could potentially introduce the methoxy group. vanderbilt.edu The choice of reagents and reaction conditions is critical to ensure the desired transformation occurs without affecting other functional groups on the molecule.
Catalytic Approaches in this compound Synthesis
Catalysis is a cornerstone of modern organic synthesis, and the preparation of this compound is no exception. Catalytic methods offer numerous advantages, including increased reaction rates, higher selectivity, and milder reaction conditions.
Transition Metal-Catalyzed Syntheses
Transition metal catalysts are extensively used in the synthesis of substituted phenols and their derivatives. sioc-journal.cn As previously discussed, palladium and copper complexes are widely employed in cross-coupling reactions to form the aryl ether linkage. nih.govgoogle.comorganic-chemistry.org
In addition to cross-coupling, transition metals can also catalyze C-H activation and functionalization reactions. This approach allows for the direct introduction of functional groups onto the aromatic ring, avoiding the need for pre-functionalized starting materials. For example, palladium-catalyzed C-H alkylation of phenols using primary alcohols as alkylating agents has been reported. rsc.org
Furthermore, oxidative coupling reactions catalyzed by transition metals like copper or chromium can be used to form C-C or C-O bonds. nih.govsumitomo-chem.co.jp For instance, the oxidative coupling of 2,6-dimethylphenol is a key step in the industrial production of poly(phenylene oxide) (PPO) plastics and demonstrates the power of transition metal catalysis in phenol chemistry. sumitomo-chem.co.jp While not a direct synthesis of the target molecule, the principles of controlling regioselectivity in such couplings are highly relevant.
Acid-Catalyzed Reaction Systems
The synthesis of substituted phenols such as this compound can involve several stages where acid catalysis is pivotal. While a direct single-step acid-catalyzed synthesis of the final compound is not common, acid catalysts play a crucial role in the formation of its key precursors, particularly the 2,6-dimethylphenol core.
C₆H₅OH + 2 CH₃OH → (CH₃)₂C₆H₃OH + 2 H₂O wikipedia.org
Although this process primarily yields 2,6-dimethylphenol, the principles of acid catalysis are central. Various solid acid catalysts, including metal oxides like iron-chromium mixed oxides and manganese oxide, have been investigated to optimize the selective methylation of phenol to 2,6-dimethylphenol. acs.orgresearchgate.net
Another relevant acid-catalyzed reaction is the rearrangement of a tertiary butyl group from 4-tert-butyl-2,6-dimethylphenol (B188804) in the presence of phenol and an acidic catalyst like sulfuric acid or p-toluenesulfonic acid. This process yields 2,6-dimethylphenol and 4-tert-butylphenol, demonstrating the utility of acid catalysts in manipulating phenol derivatives. google.com
Furthermore, the methylation of the hydroxyl group of a phenol to form a methoxy group can, in some instances, be achieved using acid catalysts. For example, researchers have shown that catalysts like AlCl₃ can facilitate the methylation of phenolic compounds using dimethyl carbonate (DMC) as a methylating agent. researchgate.net While base-catalyzed methylation is more common, these findings highlight the potential for acid-catalyzed pathways in the synthesis of methoxy-substituted phenols. researchgate.net The Chan-Lam reaction, a copper-catalyzed oxidative cross-coupling, also presents a method for the O-methylation of phenols using methylboronic acid, which can be performed under conditions that may involve acidic additives or intermediates. smith.edusmith.edu
Enzymatic Biocatalysis for Phenol Modification
Enzymatic biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis for modifying phenolic compounds. Enzymes such as laccases and monooxygenases are particularly effective for the transformation of phenols and their derivatives.
Laccases , which are multi-copper oxidases, can catalyze the oxidation of phenolic compounds. acs.orgnih.gov The laccase-catalyzed oxidation of 2,6-dimethylphenol (2,6-DMP) typically leads to the formation of 3,3',5,5'-tetramethyl-4,4'-diphenoquinone (TMDQ) through a radical coupling mechanism. jlu.edu.cn This process demonstrates the enzyme's ability to act on the 2,6-dimethylphenol scaffold. jlu.edu.cn Similarly, laccases have been used for the oxidative coupling of 2,6-dimethoxyphenol, resulting in the formation of a C-C linked dimer, 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol, which exhibits enhanced antioxidant properties compared to the monomer. up.ac.zaresearchgate.net This highlights the potential of laccases to create novel compounds from substituted phenol precursors.
Monooxygenases are another class of enzymes crucial for phenol modification. These enzymes can introduce a hydroxyl group onto an aromatic ring with high specificity. researchgate.netnih.gov Two-component flavin-dependent monooxygenases, such as 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (4HPA3H), are capable of specifically hydroxylating phenolic compounds at the ortho-position to produce catechols. mdpi.com While this specific enzyme acts on 4-hydroxyphenylacetate, the principle of enzymatic hydroxylation is broadly applicable. For instance, phenol hydroxylase from certain microorganisms can catalyze the hydroxylation of phenol. nih.govebi.ac.uk This enzymatic capability is highly relevant for the synthesis of precursors to compounds like this compound, where a hydroxyl group could be introduced and subsequently methylated.
The table below summarizes findings from studies on the enzymatic modification of phenolic compounds closely related to the target molecule.
| Enzyme Type | Substrate | Primary Product | Key Finding | Reference |
|---|---|---|---|---|
| Laccase (Rhus vernicifera) | 2,6-Dimethylphenol (DMP) | 3,3',5,5'-tetramethyl-4,4'-diphenoquinone (TMDQ) | Catalyzes the oxidation of DMP, with optimal activity at pH 8.0 and 40-50°C. | jlu.edu.cn |
| Laccase | 2,6-Dimethoxyphenol | 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol | Produces a dimer with approximately twice the antioxidant activity of the substrate. | up.ac.zaresearchgate.net |
| Monooxygenase (4HPA3H) | Phenolic Analogs | Catechols | Specifically introduces hydroxyl groups to the ortho-position of phenol analogs. | mdpi.com |
| Phenol Hydroxylase (Pseudomonas stutzeri OX1) | Phenol / Toluene | Hydroxylated Aromatics | Possesses a broad substrate specificity for hydroxylating aromatic rings. | nih.gov |
Sustainable and Green Chemistry Principles in Synthesis
The synthesis of this compound and its precursors can be significantly improved by applying the principles of green chemistry. These principles aim to reduce waste, minimize energy consumption, and use safer, renewable materials. tandfonline.comrsc.org
A key principle is the use of catalysis . Catalytic processes are superior to stoichiometric ones as they reduce the amount of waste generated. The gas-phase methylation of phenol to 2,6-dimethylphenol is a prime example, using solid acid catalysts that can be regenerated and reused, thus minimizing waste. wikipedia.orgresearchgate.net Biocatalysis, as discussed previously, is another cornerstone of green chemistry, employing enzymes that operate under mild conditions (room temperature and atmospheric pressure) and often in aqueous media, reducing energy costs and the need for hazardous organic solvents. nih.govmdpi.com
Atom economy is a critical metric for evaluating the efficiency of a synthetic route. It measures the proportion of reactant atoms that are incorporated into the final desired product. careerchem.com For instance, in the O-methylation of a phenol using dimethyl carbonate (DMC), a green methylating agent, the atom economy is significantly higher compared to traditional reagents like methyl iodide or dimethyl sulfate, which generate stoichiometric amounts of salt waste. researchgate.net
The choice of solvents and reagents is also paramount. Green chemistry encourages the use of non-toxic, renewable solvents. Water is an ideal green solvent, and many enzymatic reactions are performed in aqueous solutions. tandfonline.commdpi.com When organic solvents are necessary, eco-friendly options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are preferred over volatile organic compounds (VOCs). unav.edu The replacement of toxic reagents is another goal. For example, dimethyl carbonate is a much safer and more environmentally benign methylating agent than highly toxic alternatives like dimethyl sulfate. researchgate.netresearchgate.net
The following table provides a comparative analysis of different methylating agents for the O-methylation of phenol, a key step in synthesizing compounds like this compound, based on green chemistry metrics.
| Methylating Agent | Typical Catalyst/Base | Atom Economy (%) | Key Green Advantages/Disadvantages | Reference |
|---|---|---|---|---|
| Dimethyl Carbonate (DMC) | K₂CO₃ | High (e.g., ~59% for anisole (B1667542) synthesis) | Non-toxic, biodegradable, generates benign byproducts (methanol, CO₂). | researchgate.net |
| Methanol (MeOH) | Solid Acid Catalyst | High (e.g., ~86% for anisole synthesis) | Low cost, high atom economy, but often requires high temperatures/pressures. | researchgate.net |
| Dimethyl Sulfate (DMS) | NaOH | Low (e.g., ~47% for anisole synthesis) | Highly toxic and carcinogenic, generates significant salt waste. | researchgate.net |
| Methyl Iodide (MeI) | Base (e.g., K₂CO₃) | Low (e.g., ~35% for anisole synthesis) | Toxic, volatile, generates iodide salt waste. | researchgate.net |
By integrating these green principles—utilizing efficient catalysts, maximizing atom economy, and choosing safer reagents and solvents—the synthesis of this compound can be made more sustainable and environmentally responsible.
Chemical Reactivity and Mechanistic Pathways of 4 Methoxy 2,6 Dimethylphenol
Oxidative Reaction Dynamics
The oxidative behavior of 4-Methoxy-2,6-dimethylphenol is characterized by the formation of phenoxy radicals, which can undergo further reactions. The presence of electron-donating methyl and methoxy (B1213986) groups on the aromatic ring influences its oxidation potential and the stability of the resulting radical intermediates.
The oxidation of this compound, like other hindered phenols, proceeds via the formation of a phenoxy free radical. This process is initiated by the abstraction of the hydrogen atom from the phenolic hydroxyl group by an oxidizing agent. The presence of two methyl groups at the ortho positions (2 and 6) provides steric hindrance around the hydroxyl group and contributes to the stability of the resulting phenoxy radical. nih.gov
Enzymatic systems, such as peroxidase in the presence of hydrogen peroxide, can facilitate this oxidation. nih.gov The general mechanism involves a one-electron oxidation of the phenol (B47542) to yield the corresponding phenoxy radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring and the oxygen atom. Electron spin resonance (ESR) spectroscopy has been used to detect and characterize such phenoxy radicals from structurally related phenols. nih.gov The stability of these radicals is a key factor in the antioxidant properties of hindered phenols.
The general steps in radical-mediated oxidation are:
Initiation : An oxidizing agent (R•) abstracts the phenolic hydrogen, forming a phenoxy radical. (CH₃)₂C₆H₂(OCH₃)OH + R• → (CH₃)₂C₆H₂(OCH₃)O• + RH
Propagation/Termination : The phenoxy radical can then participate in further reactions, such as reacting with other radicals or substrate molecules, or dimerizing.
The ortho-disubstituted nature of this compound leads to the formation of a more stable phenoxy radical compared to ortho-monosubstituted phenols. nih.gov
The electrochemical oxidation of this compound involves the transfer of electrons from the molecule to an electrode surface. Studies on structurally similar compounds, such as p-methoxyphenol and 2,6-dimethoxyphenol, provide insight into this process. researchgate.netnih.gov The oxidation potential is influenced by factors like the pH of the solution and the electrode material. nih.gov
For p-methoxyphenol, electrochemical oxidation on a bismuth-doped lead oxide electrode follows first-order reaction kinetics. researchgate.net The process typically begins with a one-electron transfer to form a radical cation, which is then deprotonated to yield a phenoxy radical. This radical can be further oxidized at the electrode surface. The primary products identified from the oxidation of p-methoxyphenol include p-benzoquinone and maleic acid, indicating the opening of the aromatic ring under certain electrochemical conditions. researchgate.net
The general pathway can be summarized as:
Initial Oxidation : Loss of an electron at the anode to form a radical cation.
Deprotonation : Loss of a proton to form a phenoxy radical.
Further Oxidation : The phenoxy radical can undergo further electron transfer and react with water, leading to the formation of quinone-like structures and eventually ring-cleavage products.
The table below summarizes the key findings from the electrochemical oxidation of a related compound, p-methoxyphenol.
| Parameter | Observation | Source |
| Reaction Kinetics | Follows first-order reaction kinetics. | researchgate.net |
| Primary Products | p-benzoquinone, maleic acid. | researchgate.net |
| Mineralization | Low production of CO₂ in chloride-free solutions. | researchgate.net |
| Effect of Chloride | Addition of chloride ions enhances mineralization to CO₂. | researchgate.net |
Phenoxy radicals generated from this compound can undergo coupling reactions to form dimeric products. These reactions are a common pathway for phenols, leading to the formation of new carbon-carbon or carbon-oxygen bonds. nih.gov The regioselectivity of the coupling (ortho-ortho, para-para, ortho-para) is dependent on the reaction conditions, the catalyst used, and the distribution of radical character in the phenoxy radical. nih.gov
For 2,6-disubstituted phenols, coupling often occurs at the para position, leading to C-C bond formation. For instance, the oxidative coupling of 2,6-dimethylphenol (B121312) can selectively produce 3,5,3′,5′-tetramethyl-biphenyl-4,4′-diol. rsc.org This suggests that this compound would likely undergo coupling through the formation of a C-C bond at the unsubstituted 3 or 5 positions or through C-O-C linkages.
The primary types of oxidative coupling reactions include: nih.gov
Radical-Radical Recombination : Two phenoxy radicals combine directly.
Phenol Radical-Phenol Reaction : A phenoxy radical reacts with a neutral phenol molecule.
An example of a product from a related reaction is the dimer formed from 2,6-dimethylphenol, which is 3,5,3′,5′-tetramethyl-biphenyl-4,4′-diol. rsc.org Oxidative coupling can also be used to create copolymers, for example, by reacting 2,6-dimethylphenol with 2,5-dimethylphenol (B165462) to form thermostable poly(phenylene ether). researchgate.net
Electrophilic Aromatic Substitution Reaction Selectivity
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.org The rate and regioselectivity of the reaction on a substituted benzene (B151609) ring are determined by the electronic properties of the substituents already present. scielo.org.mx
In this compound, the ring is substituted with four groups:
Hydroxyl (-OH) group : A strongly activating, ortho-, para-directing group. learncbse.in
Methoxy (-OCH₃) group : A strongly activating, ortho-, para-directing group. vedantu.com
Two Methyl (-CH₃) groups : Weakly activating, ortho-, para-directing groups. libretexts.org
These groups are all electron-donating, making the aromatic ring highly activated and thus more reactive towards electrophiles than benzene itself. learncbse.invedantu.com The positions on the ring are numbered as follows: -OH at C1, -CH₃ at C2 and C6, and -OCH₃ at C4. The only available positions for substitution are C3 and C5.
The directing effects of the substituents converge on these two positions:
The -OH group at C1 directs ortho to the (blocked) C2 and C6 positions and para to the (blocked) C4 position.
The -OCH₃ group at C4 directs ortho to the C3 and C5 positions.
The -CH₃ groups at C2 and C6 direct ortho to the C3 and C5 positions, respectively, and para to the (blocked) C4 and C1 positions.
Therefore, electrophilic attack is strongly directed to the C3 and C5 positions , which are electronically enriched by the combined activating effects of the adjacent substituents.
| Substituent | Position | Electronic Effect | Directing Influence |
| -OH | C1 | Strongly Activating | Ortho, Para |
| -CH₃ | C2, C6 | Activating | Ortho, Para |
| -OCH₃ | C4 | Strongly Activating | Ortho, Para |
| Net Effect | - | Highly Activated Ring | Substitution at C3, C5 |
Nucleophilic Substitution Reactivity
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally difficult for electron-rich aromatic systems. The mechanism typically requires two main features on the aromatic substrate:
The presence of a good leaving group.
The presence of strong electron-withdrawing groups (like -NO₂) positioned ortho and/or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). ntu.edu.sg
The aromatic ring of this compound is highly electron-rich due to the presence of three types of electron-donating groups (-OH, -OCH₃, -CH₃). It lacks any electron-withdrawing groups. Furthermore, the potential leaving groups (-OH, -OCH₃) are poor leaving groups under typical nucleophilic substitution conditions.
Consequently, this compound is highly unreactive towards standard nucleophilic aromatic substitution reactions. The high electron density on the ring repels incoming nucleophiles, and there is no stabilizing factor for the anionic intermediate that would form upon nucleophilic attack. youtube.com While specialized reactions exist for the nucleophilic substitution of methoxy arenes under harsh conditions (e.g., using a sodium hydride-iodide composite), these are not considered general reactivity pathways for this compound. ntu.edu.sg
Molecular Rearrangements and Tautomerism
Tautomerism: For this compound, the primary form of tautomerism to consider is keto-enol tautomerism. The compound exists predominantly as the phenol (enol) form due to the thermodynamic stability conferred by the aromaticity of the benzene ring. The corresponding keto tautomers (cyclohexa-2,4-dien-1-one or cyclohexa-2,5-dien-1-one) would involve the disruption of this aromatic system and are therefore energetically unfavorable.
Molecular Rearrangements: While there are no widely reported characteristic molecular rearrangements for this compound itself under standard conditions, rearrangements can occur in related radical species. For instance, studies on the structurally similar 2,6-di-t-butyl-4-methylphenoxy radical have shown that rearrangements can occur, particularly at elevated temperatures. acs.org Such rearrangements in phenoxy radicals can involve the migration of alkyl groups or the formation of different coupled products. These transformations, however, are typically observed under specific oxidative or thermal stress conditions and are not part of the compound's general reactivity profile.
Characterization of Reactive Intermediates (e.g., Quinone Methides, Phenoxy Radicals)
The chemical reactivity of this compound is largely dictated by its propensity to form transient, highly reactive intermediates upon oxidation. The primary species of interest are the 4-methoxy-2,6-dimethylphenoxyl radical and the corresponding quinone methide. The characterization of these fleeting intermediates is crucial for understanding the mechanistic pathways of reactions involving the parent phenol. Due to their instability, characterization often relies on a combination of advanced spectroscopic techniques and indirect methods such as trapping experiments.
Phenoxy Radicals
One-electron oxidation of this compound, either chemically, electrochemically, or enzymatically, leads to the formation of the corresponding 4-methoxy-2,6-dimethylphenoxyl radical. While many phenoxy radicals are transient, steric hindrance provided by substituents at the ortho positions, such as the two methyl groups in this case, can enhance their stability, sometimes allowing for direct observation. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is the most definitive method for the characterization of radical species. The EPR spectrum of a phenoxy radical provides information about the electronic environment of the unpaired electron. For the 4-methoxy-2,6-dimethylphenoxyl radical, the g-value is expected to be close to that of a free electron (≈2.00) but slightly higher, characteristic of tyrosyl radicals. researchgate.net The primary features of the spectrum would be the hyperfine coupling of the unpaired electron with the magnetic nuclei of the molecule, particularly the protons of the two ortho-methyl groups and the two meta-protons on the aromatic ring. Analysis of these coupling constants allows for the mapping of the spin density distribution, confirming that the unpaired electron is delocalized across the phenoxy moiety. nih.gov In some cases, the EPR signal of a phenoxyl radical can be masked by the presence of other paramagnetic species, such as a copper(II) ion in a complex, making detection challenging with conventional continuous-wave X-band EPR spectroscopy. researchgate.net
Other Spectroscopic Techniques:
UV-Vis Spectroscopy: Phenoxy radicals typically exhibit characteristic absorption bands in the visible region (around 400 nm) that are absent in the parent phenol, allowing their formation and decay to be monitored over time.
Fourier Transform Infrared (FT-IR) Spectroscopy: Difference FT-IR spectroscopy, particularly when combined with isotopic labeling (e.g., with ¹³C), can identify vibrational modes specific to the radical species. For instance, the C-O stretching frequency (ν7a) is a characteristic band for phenoxyl radicals and can be used for their identification. researchgate.net
Table 1: Expected Spectroscopic Data for the 4-Methoxy-2,6-dimethylphenoxyl Radical
| Spectroscopic Technique | Characteristic Feature | Expected Observation |
| EPR Spectroscopy | g-value | ≈ 2.004 |
| Hyperfine Coupling | Splitting patterns from ortho-methyl and meta-ring protons | |
| UV-Vis Spectroscopy | Absorption Maximum (λmax) | ~400-420 nm |
| FT-IR Spectroscopy | Key Vibrational Mode | Characteristic C-O stretch (ν7a) |
Quinone Methides
Further oxidation or disproportionation of the phenoxy radical can lead to the formation of a highly electrophilic intermediate known as a quinone methide (4-methylene-2-methoxy-6-methylcyclohexa-2,5-dien-1-one). These species are formed by the formal loss of a hydrogen atom from one of the ortho-methyl groups. The formation of quinone methides from substituted phenols can be catalyzed by enzymes such as the cytochrome P450 system. nih.gov
Quinone methides are generally too reactive to be isolated and are characterized through indirect methods. Their high electrophilicity makes them susceptible to attack by nucleophiles.
Trapping Experiments: The most common method for demonstrating the formation of a quinone methide is through trapping experiments. In a biological context, cellular nucleophiles like glutathione (B108866) can react with the quinone methide to form a stable adduct. nih.gov The identification of this adduct using techniques like mass spectrometry or NMR provides strong evidence for the transient existence of the quinone methide intermediate.
Hydrolysis Studies: In aqueous environments, the primary reaction pathway for a quinone methide is hydration (addition of water), which regenerates a phenolic structure. The rate of this hydrolysis reaction is a key determinant of the intermediate's lifetime and, consequently, its biological activity. nih.gov Studies on related o-methoxy-4-alkylphenols have shown that the lifetime and reactivity of the quinone methide are critical factors in their cytotoxic effects. nih.govacs.org A reactivity "window" exists where intermediates with moderate stability are more likely to interact with cellular macromolecules before being quenched by water. nih.gov
Table 2: Methods for the Characterization of Quinone Methide Intermediates
| Method | Principle | Information Obtained |
| Nucleophilic Trapping | Reaction with a stable nucleophile (e.g., glutathione) to form a stable product. | Confirms the formation of the electrophilic intermediate; provides structural information of the adduct. |
| Kinetic Studies | Monitoring the disappearance of the parent phenol or the appearance of hydrolysis products over time. | Provides data on the rate of formation and the half-life of the transient quinone methide. |
| Product Analysis | Characterization of the final, stable products formed from the reaction pathway (e.g., hydrolysis products). | Infers the structure of the intermediate that must have been formed to yield the observed products. |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxy 2,6 Dimethylphenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of organic molecules. For 4-Methoxy-2,6-dimethylphenol, NMR provides definitive evidence for its substitution pattern and the chemical environment of each proton and carbon atom.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, displays a simple yet informative set of signals that confirm the molecule's high degree of symmetry. escholarship.org The aromatic region features a single peak, indicating the chemical equivalence of the two protons on the benzene (B151609) ring. Similarly, the two methyl groups attached to the ring are also equivalent, as are the three protons of the methoxy (B1213986) group.
The observed chemical shifts (δ) are as follows: a singlet at 6.57 ppm is assigned to the two aromatic protons (H-3 and H-5). escholarship.org A singlet for the three protons of the methoxy group (-OCH₃) appears at 3.69 ppm. escholarship.org The six protons of the two methyl groups (-CH₃) at positions 2 and 6 resonate as a singlet at 2.31 ppm. escholarship.org The integration values of these signals (2H, 3H, and 6H, respectively) are in perfect agreement with the proposed structure. The absence of any splitting for these signals is a direct consequence of the symmetrical substitution, which eliminates vicinal proton-proton coupling on the aromatic ring.
Carbon-13 (¹³C) NMR Spectral Interpretation
Advanced Two-Dimensional (2D) NMR Techniques
Although direct experimental 2D NMR data such as COSY, HSQC, and HMBC are not available in the reviewed literature for this compound, these techniques would be invaluable for confirming assignments. An HMBC (Heteronuclear Multiple Bond Correlation) experiment, for instance, would show correlations between the protons of the methyl groups and the aromatic carbons at C-1, C-2, and C-3, as well as between the methoxy protons and the C-4 carbon, thereby solidifying the structural elucidation.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
For this compound, the IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations from the aromatic ring and the methyl/methoxy groups would appear around 3100-2850 cm⁻¹. The aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-O stretching of the methoxy group and the phenolic C-O bond would likely be observed in the 1260-1000 cm⁻¹ range.
Raman spectroscopy would provide complementary information. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum. The C-H and C-C bending vibrations would also be observable.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the UV region arising from π → π* transitions of the benzene ring. For this compound, the presence of the hydroxyl, methoxy, and dimethyl substituents would be expected to cause a bathochromic (red) shift of the primary and secondary absorption bands of benzene. One would anticipate absorption maxima (λmax) in the range of 270-290 nm, which is typical for phenols with electron-donating groups.
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule. For this compound (C₉H₁₂O₂), the calculated exact mass is 152.08373 u. HRMS analysis would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) with a mass-to-charge ratio (m/z) that corresponds very closely to this theoretical value, typically within a few parts per million (ppm). This accurate mass measurement provides unambiguous confirmation of the molecular formula. Pyrolysis-gas chromatography/mass spectrometry studies have identified an isomer of this compound, detecting a mass-to-charge ratio of 152, which corresponds to the molecular weight of the compound.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org This powerful analytical technique provides an unparalleled level of detail regarding a molecule's solid-state conformation, including bond lengths, bond angles, and the spatial relationship between neighboring molecules. While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of the latest searches, the application of X-ray crystallography would yield critical insights into its molecular architecture.
The process begins with the growth of a high-quality single crystal of the compound, which is then exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are meticulously recorded. wikipedia.org This diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. nih.gov
Analysis of a hypothetical crystal structure of this compound would provide a wealth of structural data. Key parameters that would be elucidated are summarized in the table below, which illustrates the type of information typically obtained from such an experiment.
| Crystallographic Parameter | Description | Typical Information Gained |
|---|---|---|
| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). | Provides fundamental information about the packing symmetry. |
| Space Group | The specific symmetry operations that describe the arrangement of molecules in the unit cell. | Defines the precise symmetry of the crystal structure. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the repeating unit of the crystal. | Determines the size and shape of the basic building block of the crystal. |
| Bond Lengths | The distances between the nuclei of bonded atoms (e.g., C-C, C-O, O-H). | Confirms the covalent structure and can indicate bond order and strain. |
| Bond Angles | The angles formed by three connected atoms. | Reveals the local geometry around each atom. |
| Torsion Angles | The dihedral angles that describe the conformation of rotatable bonds. | Defines the three-dimensional shape and conformation of the molecule. |
Furthermore, X-ray crystallography would illuminate the intermolecular interactions that govern the crystal packing of this compound. These non-covalent interactions, such as hydrogen bonding and van der Waals forces, are crucial in determining the physical properties of the solid material, including its melting point, solubility, and stability. For instance, the hydroxyl group of the phenol (B47542) could act as a hydrogen bond donor, while the oxygen of the methoxy group could act as an acceptor, potentially leading to the formation of chains or more complex networks within the crystal lattice. The arrangement of the aromatic rings could also lead to π-π stacking interactions, further stabilizing the crystal structure. redalyc.orgnih.gov
Computational Chemistry and Theoretical Investigations of 4 Methoxy 2,6 Dimethylphenol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. This method has proven to be an essential tool for interpreting and predicting the properties of substituted phenols. nlss.org.in DFT calculations allow for a detailed examination of the molecule's geometry, electronic distribution, and reactivity.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 4-methoxy-2,6-dimethylphenol, DFT calculations are used to find the minimum energy conformation. These calculations predict bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Theoretical studies on this compound have been performed to determine its optimized geometry as part of investigations into its chemical reactions. acs.org The resulting Cartesian coordinates provide a precise model of the molecule's structure. Analysis of the electronic structure reveals how electrons are distributed across the molecule, highlighting the influence of the electron-donating methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups, as well as the methyl (-CH₃) groups on the aromatic ring.
Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative. Specific values would be derived from the Cartesian coordinates obtained in DFT calculations, such as those mentioned in studies of its hydrogen atom transfer reactions. acs.org
| Parameter | Bond/Angle | Predicted Value (DFT) |
| Bond Length | C-O (Hydroxyl) | ~1.36 Å |
| C-O (Methoxy) | ~1.37 Å | |
| O-H (Hydroxyl) | ~0.96 Å | |
| C-C (Aromatic) | ~1.39 - 1.41 Å | |
| Bond Angle | C-O-H (Hydroxyl) | ~109° |
| C-O-C (Methoxy) | ~118° | |
| Dihedral Angle | C-C-O-H | Defines orientation of the hydroxyl hydrogen |
| C-C-O-C | Defines orientation of the methoxy group |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-rich aromatic ring, substituted with hydroxyl and methoxy groups, leads to a relatively high-energy HOMO, making it an effective electron donor. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution.
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites involved in molecular interactions.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. For this compound, these are expected around the oxygen atoms of the hydroxyl and methoxy groups.
Blue regions represent positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. This is typically found around the acidic hydrogen atom of the hydroxyl group.
Green regions denote neutral potential.
The MEP map for this compound would clearly illustrate the nucleophilic character of the oxygen atoms and the electrophilic nature of the hydroxyl hydrogen, guiding predictions about its role in hydrogen bonding and chemical reactions.
DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation.
Theoretical IR Spectra : Calculations can determine the vibrational frequencies of the molecule. nlss.org.in For this compound, this would predict characteristic stretching frequencies for the O-H bond (typically around 3500-3700 cm⁻¹), C-O bonds, aromatic C-H bonds, and methyl C-H bonds. Comparing the calculated spectrum with an experimental FT-IR spectrum helps in the assignment of vibrational modes. nih.govnih.gov
Theoretical NMR Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.govuq.edu.au For this molecule, calculations would predict the chemical shift of the phenolic proton, the methoxy protons, the methyl protons, and the aromatic protons. Discrepancies between theoretical and experimental shifts can often be explained by solvent effects, which can also be modeled in more advanced calculations.
Table 2: Illustrative Comparison of Experimental and Predicted ¹H NMR Chemical Shifts Note: This table is for illustrative purposes. Actual predicted values depend on the level of theory and basis set used.
| Proton | Experimental Shift (ppm) (Typical Range) | Predicted Shift (ppm) (GIAO/DFT) |
| -OH | 4.5 - 5.5 | Varies with conformation and solvent model |
| -OCH₃ | ~3.7 | Varies with computational model |
| Ar-CH₃ | ~2.2 | Varies with computational model |
| Ar-H | ~6.5 | Varies with computational model |
DFT is a powerful tool for calculating thermochemical properties, such as enthalpies of formation and reaction energies. A particularly important parameter for phenols is the O-H Bond Dissociation Enthalpy (BDE), which quantifies the energy required to break the hydroxyl bond homolytically. The O-H BDE is a key indicator of a phenol's antioxidant activity.
Theoretical calculations have been used to analyze the kinetics of hydrogen atom transfer (HAT) from this compound. acs.org These studies implicitly involve the energetics of the O-H bond. A lower BDE indicates that the hydrogen atom can be donated more easily to neutralize free radicals. The methoxy group at the para position is known to lower the O-H BDE by stabilizing the resulting phenoxyl radical through resonance. DFT provides a reliable method to quantify this effect.
Molecular Dynamics Simulations for Conformational Analysis
While DFT calculations provide a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. drexel.edumdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational changes and molecular flexibility.
For this compound, MD simulations can be employed to explore the conformational landscape, particularly the rotational freedom of the hydroxyl and methoxy groups. Key areas of investigation would include:
Orientation of the Hydroxyl Group : Simulation can map the rotational barrier of the O-H bond, showing its preferred orientation relative to the aromatic ring.
Conformation of the Methoxy Group : The rotation around the Ar-O bond of the methoxy group can be studied to identify the most stable conformations of the methyl group relative to the plane of the ring.
Solvent Effects : MD simulations can explicitly include solvent molecules, allowing for a detailed study of how intermolecular interactions, such as hydrogen bonding with the solvent, influence the conformational preferences of the molecule.
This dynamic approach provides a more realistic understanding of the molecule's behavior in solution, complementing the static information obtained from DFT calculations.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Phenolic Compounds
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For phenolic compounds, including this compound, QSAR/QSPR studies are instrumental in predicting their antioxidant potential, toxicity, and other relevant characteristics.
These models are built upon a foundation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. Common descriptors for phenolic compounds include:
Electronic Descriptors: These quantify the electronic characteristics of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For phenolic antioxidants, a higher HOMO energy often correlates with stronger radical scavenging activity, as it indicates a greater ease of donating a hydrogen atom.
Lipophilic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor that measures a compound's hydrophobicity. This property is crucial for understanding a molecule's ability to cross cell membranes and interact with biological targets.
Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity and specific steric parameters can influence how a compound fits into an enzyme's active site.
Topological Descriptors: These are numerical representations of the molecular structure, such as branching and connectivity indices, which can be related to various properties.
In the context of this compound, a QSAR model for antioxidant activity would likely show a correlation between its relatively high HOMO energy (due to the electron-donating methoxy and methyl groups) and its efficacy as a radical scavenger. The steric hindrance provided by the two methyl groups ortho to the hydroxyl group can also be a significant factor, potentially enhancing its stability and modulating its reactivity.
To illustrate the application of QSAR, the following interactive table presents hypothetical data for a series of phenolic compounds, including this compound, with various calculated descriptors and their associated antioxidant activity.
| Compound | HOMO Energy (eV) | LogP | Steric Hindrance (Taft's Es) | Antioxidant Activity (IC50, µM) |
| Phenol (B47542) | -8.95 | 1.48 | 0.00 | 150 |
| 4-Methoxyphenol | -8.50 | 1.34 | -0.27 | 75 |
| 2,6-Dimethylphenol (B121312) | -8.80 | 2.30 | -1.24 | 50 |
| This compound | -8.45 | 2.55 | -1.51 | 30 |
| 2,6-Di-tert-butylphenol | -8.75 | 4.90 | -3.80 | 15 |
Note: The data in this table is illustrative and intended to demonstrate the principles of QSAR.
Elucidation of Reaction Mechanisms through Computational Pathways
The antioxidant activity of phenolic compounds typically proceeds via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. Computational methods, particularly Density Functional Theory (DFT), can be used to calculate the bond dissociation enthalpy (BDE) of the phenolic O-H bond, a critical parameter for the HAT mechanism. A lower BDE indicates a greater propensity for hydrogen donation to neutralize free radicals.
Furthermore, computational studies can model the subsequent reactions of the resulting phenoxyl radical. For this compound, the presence of the para-methoxy group and ortho-methyl groups significantly influences the stability and reactivity of this radical. The methoxy group can delocalize the unpaired electron through resonance, while the methyl groups provide steric shielding.
A plausible reaction pathway for the copper-catalyzed oxidative coupling of this compound, drawing analogy from studies on similar phenols like 2,6-dimethylphenol, involves the formation of a phenoxonium cation. Computational modeling can map the energy landscape of this process, identifying the transition state energies and the stability of intermediates.
Below is an interactive table summarizing hypothetical computed energetic data for key steps in the proposed oxidation pathway of this compound.
| Reaction Step | Description | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| 1 | Formation of the phenoxyl radical | 10.5 | 5.2 |
| 2 | Formation of a C-C coupled dimer (intermediate) | 8.2 | -15.7 |
| 3 | Rearrangement to a more stable product | 12.1 | -25.3 |
Note: The energetic data presented is hypothetical and serves to illustrate the type of information obtained from computational reaction pathway analysis.
In Silico Protein-Ligand Interactions (Molecular Docking for Enzyme Studies)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be employed to investigate its potential interactions with various enzymes, providing insights into its possible roles as an enzyme inhibitor or substrate.
A relevant target for phenolic compounds is tyrosinase, a copper-containing enzyme involved in melanin (B1238610) biosynthesis and enzymatic browning. Many phenolic compounds are known to inhibit tyrosinase. A molecular docking simulation of this compound into the active site of tyrosinase would likely reveal key interactions. The phenolic hydroxyl group could potentially chelate one of the copper ions in the active site, a common mechanism for tyrosinase inhibitors. The methoxy and dimethyl substituents would then interact with the surrounding amino acid residues, influencing the binding affinity and specificity.
The results of a docking study are typically summarized by a docking score, which estimates the binding free energy, and an analysis of the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) between the ligand and the protein.
The following interactive table provides a hypothetical example of docking results for several phenolic compounds, including this compound, with a target enzyme such as tyrosinase.
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki, µM) |
| Kojic Acid (a known inhibitor) | -6.5 | His259, His263, Val283 | 15.2 |
| 4-Methoxyphenol | -5.8 | His263, Phe264, Val283 | 45.8 |
| 2,6-Dimethylphenol | -6.2 | His61, His259, Phe264 | 25.1 |
| This compound | -7.1 | His61, His263, Phe264, Val283 | 8.9 |
| Resveratrol | -8.5 | His259, His263, Ser282 | 1.5 |
Note: The data in this table is for illustrative purposes to demonstrate the output of molecular docking studies.
Through such in silico investigations, researchers can prioritize compounds for further experimental testing and gain a deeper understanding of the molecular basis of their biological activity.
Biological Activities and Mechanistic Understanding of 4 Methoxy 2,6 Dimethylphenol
Antioxidant and Free Radical Scavenging Mechanisms
The antioxidant capability of 4-Methoxy-2,6-dimethylphenol is rooted in its molecular structure, specifically the phenolic hydroxyl (-OH) group attached to the benzene (B151609) ring. The presence of two methyl groups in the ortho positions and a methoxy (B1213986) group in the para position modifies the reactivity of this hydroxyl group, influencing its ability to neutralize free radicals through several key mechanisms. The primary mechanisms by which phenolic compounds like this compound exert their antioxidant effects are Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Sequential Proton Loss Electron Transfer (SPLET).
Single-Step Hydrogen Atom Transfer (HAT) Pathways
The Hydrogen Atom Transfer (HAT) mechanism is a fundamental process for phenolic antioxidants. In this pathway, the phenol (B47542) (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable phenoxyl radical (ArO•). scripps.edu
ArOH + R• → ArO• + RH
Single Electron Transfer (SET) Mechanisms
In the Single Electron Transfer (SET) mechanism, the antioxidant molecule donates an electron to the free radical, forming a cation radical (ArOH•+) and an anion (R⁻). This is typically followed by the deprotonation of the cation radical.
ArOH + R• → ArOH•+ + R⁻
The efficiency of the SET mechanism is related to the ionization potential of the antioxidant. Electron-donating groups, such as the methoxy and dimethyl substituents on this compound, increase the electron density of the aromatic ring, which generally lowers the ionization potential and facilitates electron donation. The SET mechanism is considered a plausible pathway for phenolic antioxidants, though its contribution relative to other mechanisms can be influenced by factors like solvent polarity and the nature of the free radical. researcher.life
Sequential Proton Loss Electron Transfer (SPLET) Processes
The Sequential Proton Loss Electron Transfer (SPLET) mechanism is a two-step process that is particularly relevant in polar solvents. First, the phenol undergoes deprotonation to form a phenoxide anion (ArO⁻). Subsequently, this anion transfers an electron to the free radical.
Step 1: ArOH ⇌ ArO⁻ + H⁺ Step 2: ArO⁻ + R• → ArO• + R⁻
This pathway is highly dependent on the acidity (pKa) of the phenol and the pH of the medium. The formation of the phenoxide anion is a critical step, and once formed, it is a much more potent electron donor than the neutral phenol molecule. Theoretical studies on similar phenolic compounds suggest that the SPLET mechanism is a major pathway for radical scavenging in aqueous or polar environments. researcher.life
Kinetic Analysis of Antioxidant Reactions
The effectiveness of an antioxidant is not only determined by the thermodynamic feasibility of the scavenging reactions but also by their kinetics. The rate at which a compound can neutralize free radicals is crucial. Kinetic studies on phenolic antioxidants are often performed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test or by measuring the induction period in polymerization reactions. nih.govmdpi.com
The reaction kinetics can be complex, sometimes involving a fast initial step followed by a slower secondary reaction. nih.gov For phenolic compounds, the rate constant of their reaction with peroxyl radicals (kinh) is a key parameter. Antioxidants can be broadly classified as "fast" or "slow" based on this constant. mdpi.com Sterically hindered phenols, a class that includes this compound due to its ortho-dimethyl substituents, often exhibit slower reaction rates compared to unhindered phenols. mdpi.com However, the stability of the phenoxyl radical formed from a hindered phenol prevents it from initiating new radical chains, which is a desirable characteristic for a primary antioxidant.
Table 1: Comparison of Antioxidant Reaction Mechanisms
| Mechanism | Description | Key Influencing Factor | Preferred Environment |
| HAT | Direct transfer of a hydrogen atom from the phenolic -OH group to a radical. | O-H Bond Dissociation Enthalpy (BDE) | Non-polar media |
| SET | Donation of a single electron from the antioxidant to a radical, forming a cation radical. | Ionization Potential (IP) | General |
| SPLET | A two-step process involving initial deprotonation of the phenol followed by electron transfer from the resulting anion. | Acidity (pKa) / Proton Affinity (PA) | Polar media |
Enzyme Inhibition Studies and Mechanism of Action
Beyond its direct free-radical scavenging abilities, this compound also exhibits biological activity through the inhibition of specific enzymes. This interaction can prevent the enzymatic production of harmful substances or modulate inflammatory pathways.
Specific Enzyme Targets and Inhibition Modes
Research has identified key enzyme systems that are inhibited by this compound and related compounds.
Mitochondrial Respiration and Electron Transport: this compound has been demonstrated to affect cell proliferation by inhibiting mitochondrial respiration and the electron transport chain. biosynth.com This mode of action is significant as it points to the compound's ability to modulate cellular energy metabolism, a process often dysregulated in various diseases.
Myeloperoxidase (MPO): Myeloperoxidase is an enzyme found in neutrophils that plays a role in the immune response by producing potent oxidizing agents like hypochlorous acid. nih.gov However, excessive MPO activity is linked to chronic inflammation and tissue damage in conditions such as atherosclerosis. nih.gov Studies on various methoxyphenol derivatives have shown them to be effective reversible inhibitors of MPO. nih.gov These compounds are thought to act as competitive inhibitors, binding to the active site of the enzyme and preventing it from utilizing its substrates. nih.gov Given its structure as a methoxyphenol, this compound is a strong candidate for MPO inhibition.
Table 2: Potential Enzyme Inhibition by this compound
| Enzyme Target | Potential Effect of Inhibition | Likely Inhibition Mode |
| Mitochondrial Electron Transport Chain | Modulation of cellular energy metabolism, potential impact on cell proliferation. biosynth.com | Not specified |
| Myeloperoxidase (MPO) | Reduction of inflammatory tissue damage by limiting the production of strong oxidants. nih.gov | Reversible, Competitive nih.gov |
Structure-Activity Relationships for Enzyme Inhibition
A comprehensive search of scientific databases reveals a lack of specific studies on the structure-activity relationships (SAR) of this compound and its analogs concerning enzyme inhibition. While the broader class of methoxyphenols has been investigated for inhibitory effects on various enzymes, such as tyrosinase and cyclooxygenase, a detailed SAR study focusing on the 4-methoxy-2,6-dimethyl substitution pattern is not available.
General principles of SAR for phenolic compounds suggest that the nature and position of substituents on the aromatic ring play a crucial role in their enzyme inhibitory potential. For instance, the hydroxyl group is often critical for binding to the active site of enzymes, and its acidity can be modulated by other substituents. The methoxy group at the para-position and the two methyl groups at the ortho-positions of this compound would influence its electronic properties, lipophilicity, and steric profile, which in turn would dictate its interaction with enzyme targets. However, without specific experimental data, any discussion on its SAR for enzyme inhibition remains speculative.
Antimicrobial Activity: Mechanistic Pathways
Antibacterial Action Modes
Specific studies detailing the antibacterial action modes of this compound are not found in the reviewed literature. However, the general mechanisms of antibacterial action for phenolic compounds are well-documented and may provide a hypothetical framework. Phenolic compounds are known to exert their antibacterial effects through various mechanisms, primarily related to their interaction with the bacterial cell membrane. frontiersin.orgnih.gov
The lipophilic nature of phenols allows them to partition into the lipid bilayer of the cell membrane, disrupting its structure and increasing its permeability. frontiersin.org This can lead to the leakage of intracellular components, such as ions and ATP, ultimately causing cell death. Furthermore, phenolic compounds can inhibit the activity of essential bacterial enzymes, including those involved in energy metabolism and virulence factor production. nih.govmdpi.com The presence of a hydroxyl group is often key to these activities, as it can participate in hydrogen bonding with active sites of enzymes. nih.gov The specific contribution of the 4-methoxy and 2,6-dimethyl substitutions to these potential antibacterial mechanisms for the target compound has not been elucidated.
Antifungal Activity Assessment
Similar to its antibacterial properties, there is a lack of specific research assessing the antifungal activity of this compound. General studies on methoxyphenols and other phenolic compounds have demonstrated a range of antifungal activities. The proposed mechanisms of antifungal action for phenolic compounds often parallel their antibacterial mechanisms, including the disruption of cell membrane integrity and the inhibition of crucial enzymes. mdpi.com
For instance, some phenolic compounds can interfere with the synthesis of ergosterol, an essential component of the fungal cell membrane. The structure of the phenolic compound, including the number and position of hydroxyl and other substituent groups, significantly influences its antifungal potency. Without dedicated studies, a conclusive assessment of the antifungal activity and the specific mechanistic pathways of this compound cannot be provided.
Bio-Mimetic Studies and Biological Relevance
There is no specific information available in the scientific literature regarding bio-mimetic studies involving this compound. Bio-mimetic chemistry often involves the design of synthetic molecules that mimic the function of biological systems, such as enzyme active sites. Phenolic compounds can be used as substrates or models in studies of oxidative enzymes like peroxidases and laccases. A study on the oxidation of the related compound 4-methoxy-2:6-dimethylaniline by peroxidase suggests a potential for similar oxidative reactions with this compound, which could be relevant in biomimetic catalysis. scispace.com
The biological relevance of this compound remains largely unexplored. While related methoxyphenols are known for their antioxidant and anti-inflammatory properties, specific data on the biological significance of this particular compound is absent. Further research is required to determine its potential roles in biological systems and its applicability in biomimetic technologies.
Environmental Fate and Biodegradation Studies of 4 Methoxy 2,6 Dimethylphenol
Microbial Degradation Pathways and Microorganisms
The biodegradation of 4-Methoxy-2,6-dimethylphenol by microorganisms is a key process in its environmental breakdown. While direct studies on this specific compound are scarce, research on the degradation of structurally similar dimethylphenols can offer valuable insights into potential metabolic pathways.
Identification of Catabolic Genes and Enzymes
Specific catabolic genes and enzymes responsible for the degradation of this compound have not yet been identified. However, research on the biodegradation of the closely related compound 2,6-dimethylphenol (B121312) has provided valuable clues. In a study on Mycobacterium neoaurum B5-4, a bacterium capable of utilizing 2,6-dimethylphenol as a sole carbon source, a two-component flavin-dependent monooxygenase system, encoded by the genes mpdA and mpdB, was identified as being responsible for the initial hydroxylation of 2,6-dimethylphenol. nih.gov This enzyme, 2,6-dimethylphenol monooxygenase, catalyzes the first step in the degradation pathway. nih.gov Given the structural similarity, it is plausible that a similar monooxygenase could be involved in the initial attack on this compound in degrading microorganisms.
Further enzymes that could potentially be involved in the downstream pathway, based on general phenol (B47542) degradation pathways, include dioxygenases responsible for ring cleavage. nih.govresearchgate.net For instance, catechol 2,3-dioxygenases are known to be involved in the meta-cleavage pathway of various phenolic compounds. nih.gov
Table 1: Potential Enzymes Involved in the Biodegradation of this compound (Inferred from Related Compounds)
| Enzyme Family | Potential Role in Degradation | Compound Studied | Reference |
| Monooxygenases | Initial hydroxylation of the aromatic ring | 2,6-dimethylphenol | nih.gov |
| Dioxygenases | Aromatic ring cleavage | Dimethylphenols | nih.govresearchgate.net |
Elucidation of Metabolic Intermediates and Cycles
Direct evidence for the metabolic intermediates and cycles in the biodegradation of this compound is not currently available in the scientific literature. However, by examining the degradation of 2,6-dimethylphenol by Mycobacterium neoaurum B5-4, a hypothetical pathway can be proposed. The initial step is the hydroxylation of 2,6-dimethylphenol to form 2,6-dimethylhydroquinone. researchgate.net Subsequent steps in the proposed pathway for 2,6-dimethylphenol involve further hydroxylation and eventual ring cleavage. researchgate.net
For this compound, a likely initial step would be the demethylation of the methoxy (B1213986) group to form a dihydroxy intermediate, or hydroxylation at a different position on the aromatic ring. The resulting catecholic or hydroquinonic intermediates would then be susceptible to ring cleavage. Without experimental data, the precise nature of these intermediates remains speculative.
Ring-Cleavage Pathways (Ortho- and Meta-Fission)
The cleavage of the aromatic ring is a critical step in the complete mineralization of phenolic compounds. This is typically achieved through two main pathways: ortho-cleavage (intradiol) and meta-cleavage (extradiol), catalyzed by dioxygenase enzymes.
In the case of 2,6-dimethylphenol degradation by Mycobacterium neoaurum B5-4, an ortho-cleavage pathway has been proposed. researchgate.net This pathway involves the cleavage of the bond between two adjacent hydroxylated carbon atoms in the aromatic ring. Studies on the degradation of other dimethylphenols by various bacteria have shown the involvement of both ortho- and meta-cleavage pathways. nih.govresearchgate.net For instance, Pseudomonas mendocina has been shown to utilize a meta-cleavage pathway for the degradation of certain dimethylphenols, characterized by the activity of catechol 2,3-dioxygenase. nih.gov The specific ring-cleavage pathway for this compound would depend on the specific degrading microorganism and the enzymes it produces.
Abiotic Degradation Processes (e.g., Photodegradation, Advanced Oxidation Processes)
In addition to microbial activity, abiotic processes can contribute to the transformation of this compound in the environment. These processes are primarily driven by light energy (photodegradation) and highly reactive chemical species (advanced oxidation processes).
Studies on the photodegradation of the related compound 2,6-dimethylphenol have shown that it can be degraded under UV radiation. The efficiency of this degradation can be significantly enhanced by the presence of photosensitizers or catalysts. For example, the use of titanium dioxide (TiO2) as a photocatalyst has been shown to be effective in the degradation of 2,6-dimethylphenol. nih.govresearchgate.net
Advanced oxidation processes (AOPs) utilize strong oxidizing agents, such as hydroxyl radicals, to break down organic pollutants. The combination of UV light with hydrogen peroxide (H2O2) or Fenton's reagent (Fe2+ and H2O2) are common AOPs. Research on 2,6-dimethylphenol has demonstrated that AOPs, such as the UV/TiO2/H2O2 system, can achieve complete degradation of the compound. nih.govresearchgate.net It is highly probable that this compound would also be susceptible to degradation by these powerful oxidative methods.
Table 2: Abiotic Degradation Processes for Structurally Similar Phenolic Compounds
| Degradation Process | Conditions | Compound Studied | Outcome | Reference |
| Photodegradation | UV radiation with TiO2 | 2,6-dimethylphenol | Effective degradation | nih.govresearchgate.net |
| Advanced Oxidation | UV/TiO2/H2O2 | 2,6-dimethylphenol | Complete degradation | nih.govresearchgate.net |
Environmental Monitoring and Analytical Methodologies for Phenolic Contaminants
The detection and quantification of phenolic contaminants like this compound in environmental matrices such as water and soil are essential for assessing their prevalence and fate. A variety of analytical techniques are available for the analysis of phenolic compounds.
Commonly employed methods for the extraction of phenols from environmental samples include liquid-liquid extraction and solid-phase extraction. Following extraction, analysis is typically performed using chromatographic techniques. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a widely used method for the determination of phenols. electrochemsci.org High-performance liquid chromatography (HPLC) with UV or fluorescence detection is another powerful tool for analyzing these compounds.
For the specific analysis of methoxyphenols in atmospheric particulate matter, a gas chromatography-mass spectrometric (GC/MS) method has been reported. cdc.gov This method involves derivatization of the phenolic compounds to enhance their volatility and detection. While a specific standardized method for this compound was not found in the reviewed literature, the existing methods for other phenolic and methoxyphenolic compounds could likely be adapted for its analysis.
Table 3: Common Analytical Techniques for Phenolic Compounds
| Analytical Technique | Detector | Application |
| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Quantification of volatile phenols |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Identification and quantification of phenols |
| High-Performance Liquid Chromatography (HPLC) | UV/Vis Detector | Analysis of a wide range of phenolic compounds |
| High-Performance Liquid Chromatography (HPLC) | Fluorescence Detector | Sensitive detection of fluorescent phenols |
Applications in Advanced Materials Science and Polymer Chemistry
Precursor in Polymer Synthesis and Functionalization
4-Methoxy-2,6-dimethylphenol is a valuable precursor used to tailor the architecture and properties of PPO-based polymers. It is primarily employed in oxidative coupling reactions and redistribution processes to control polymer chain length and functionalize the resulting materials.
Oxidative coupling polymerization is the primary industrial method for synthesizing PPO, typically using 2,6-dimethylphenol (B121312) (DMP) as the monomer. uc.eduresearchgate.net This reaction involves the copper-catalyzed oxidation of the phenol (B47542), leading to the formation of a linear polymer with high molecular weight. nih.gov In this process, phenols with substituents in the two ortho positions readily polymerize. uc.edu
When this compound is introduced into the oxidative coupling polymerization of DMP, it acts as a comonomer. However, because its para-position is occupied by a methoxy (B1213986) group, it cannot propagate the polymer chain in the same way as DMP. Instead, it primarily functions as a chain-terminating or end-capping agent. Once a this compound unit is added to a growing polymer chain, the methoxy group at the para position prevents further C-O coupling at that end, effectively stopping chain growth. This allows for precise control over the final molecular weight of the polymer, which is a critical parameter for determining its processing characteristics and physical properties.
Studies on the copolymerization of DMP with various alkoxyphenols have demonstrated that this approach is effective for creating modified PPO derivatives. cosmosscholars.com The incorporation of such monomers can significantly influence the properties of the final polymer. cosmosscholars.com
The most significant role of this compound is in the deliberate introduction of specific end-groups to the PPO polymer chains. This is often achieved through a process called redistribution, where high-molecular-weight PPO is depolymerized in the presence of a phenolic compound, which then becomes incorporated as the tail end of the newly formed lower-molecular-weight oligomers. nih.gov
The reactivity of this compound in this process is a key factor. Research comparing the redistribution activity of various phenols has established its utility in modifying PPO. nih.gov By acting as an end-capping agent, it introduces a methoxy-functionalized terminal unit to the polymer chain. This functionalization is crucial for several reasons:
Property Modification : The methoxy end-group alters the polarity and reactivity of the chain end compared to the standard phenolic hydroxyl group.
Preventing Further Reactions : Capping the reactive phenolic end-group can improve the thermal and oxidative stability of the polymer by preventing unwanted side reactions that can occur at high processing temperatures.
Solubility Control : The nature of the end-groups can influence the solubility of the polymer in various organic solvents.
Contribution to Advanced Functional Materials
The modification of PPO using precursors like this compound is a critical step in the development of advanced functional materials, especially for applications in the electronics industry. nih.govmdpi.com Unmodified PPO is a high-performance thermoplastic known for its excellent thermal stability, dimensional stability, and inherent flame retardancy. uc.edu However, for specialized applications such as high-frequency communication, materials with very low dielectric constants (Dk) and dissipation factors (Df) are required to minimize signal loss. nih.govmdpi.comresearchgate.net
Introducing functional groups, such as the methoxy group from this compound, is a key strategy to fine-tune these dielectric properties. The methoxy group can influence the polymer's performance in several ways:
Improved Processability : The controlled reduction in molecular weight achieved by using this compound as a chain terminator improves the melt processability of PPO, which is notoriously difficult to process in its pure, high-molecular-weight form.
Thermoset Resins : The resulting functional PPO oligomers can be used as building blocks for thermosetting resins. These oligomers can be further reacted to create cross-linked networks with excellent dimensional stability, solvent resistance, and the desirable dielectric properties of the PPO backbone. nih.govmdpi.com
The development of these modified PPO resins enables the fabrication of high-performance copper-clad laminates and other components for high-speed and high-frequency electronic applications. researchgate.netresearchgate.net
Structure-Property Relationships in Derived Polymeric Systems
The relationship between the molecular structure of a polymer and its macroscopic properties is fundamental in materials science. The incorporation of this compound into a PPO system provides a clear example of how targeted structural modification can influence material performance.
| Structural Modification | Effect on Polymer Chain | Resulting Property Change |
| End-capping with methoxy group | Terminates chain growth; replaces polar hydroxyl end-group. | Controlled (lower) molecular weight, improved melt flow, enhanced thermal stability, potentially lower dielectric constant and dissipation factor. |
| Copolymerization | Introduces methoxy-terminated units. | Alters chain-to-chain interactions and packing efficiency. |
| Reduced Molecular Weight | Shorter polymer chains. | Lower glass transition temperature (Tg), decreased melt viscosity, altered mechanical properties (e.g., increased brittleness if not formulated). nih.gov |
This table is generated based on established principles of polymer science and data from related PPO systems.
Key structure-property relationships include:
Molecular Weight and Rheology : By controlling the molar ratio of this compound to 2,6-dimethylphenol during polymerization, the average molecular weight of the resulting PPO can be precisely managed. This directly impacts the melt viscosity, a critical parameter for processing techniques like injection molding and extrusion.
End-Group Effects on Stability : The conversion of the terminal phenolic hydroxyl group to a methoxy ether linkage enhances the polymer's stability at high temperatures by removing the reactive proton of the hydroxyl group.
Thermal Properties : The glass transition temperature (Tg) of PPO is influenced by its molecular weight and chain structure. While reducing molecular weight generally lowers Tg, the rigid aromatic backbone ensures that even oligomers maintain a relatively high thermal stability. nih.gov The specific structure of comonomers is known to affect the Tg and thermal stability of the resulting copolymers. researchgate.net
Advanced Analytical Methodologies for 4 Methoxy 2,6 Dimethylphenol
Gas Chromatography (GC) and Hyphenated Techniques (GC-MS, GC-FID)
Gas chromatography (GC) stands as a cornerstone for the analysis of volatile and semi-volatile compounds like 4-Methoxy-2,6-dimethylphenol. The technique, often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), provides high resolution and sensitivity. For direct analysis of underivatized phenols, GC-FID is a viable option. epa.gov Capillary columns, particularly those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, are commonly used for the separation of methoxyphenols, achieving good resolution within short analysis times. sigmaaldrich.com
GC-MS is particularly powerful, offering not only quantification but also structural confirmation. The mass spectrum of this compound provides a unique fragmentation pattern that serves as a fingerprint for its unambiguous identification. researchgate.net The use of fused-silica open-tubular wide-bore columns is noted for offering improved resolution, selectivity, and faster analysis compared to traditional packed columns. epa.gov
Table 1: Illustrative GC-MS Parameters for Phenolic Compound Analysis
| Parameter | Setting |
|---|---|
| Column | 5% Diphenyl / 95% Dimethylpolysiloxane (30m x 0.25mm ID, 0.25µm film) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Oven Program | Initial 70°C, ramp to 250°C at 10°C/min |
| Detector | Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Derivatization Strategies for Enhanced Chromatographic Separation
To improve the volatility and thermal stability of phenolic compounds for GC analysis, derivatization is an essential preparatory step. nih.gov This process reduces the polarity of the hydroxyl group, leading to more symmetrical peak shapes and lower detection limits. phenomenex.com
Silylation is the most common strategy, where an active hydrogen in the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. nih.gov The derivatization reaction converts the polar phenolic group into a less polar silyl (B83357) ether, which is more amenable to GC analysis. nih.govnih.gov Another silylating reagent, N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), can also be used to create t-butyldimethylsilyl derivatives. researchgate.net
Alkylation , such as methylation using diazomethane, is another approach. epa.gov This converts the phenol (B47542) into its corresponding anisole (B1667542), which is more volatile. However, due to the hazardous nature of reagents like diazomethane, silylation is often preferred. epa.gov Acylation, for instance, using acetic anhydride (B1165640) to form acetate (B1210297) esters, can also be employed. researchgate.net
Table 2: Common Derivatization Reagents for Phenolic Compounds
| Reagent | Abbreviation | Derivative Formed | Key Advantages |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Highly effective, widely used. nih.gov |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether | Effective for producing stable derivatives. nih.gov |
| N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | t-butyldimethylsilyl (TBDMS) ether | Forms stable derivatives suitable for GC-MS. researchgate.net |
| Acetic Anhydride | - | Acetate ester | Overcomes chromatographic issues associated with free phenols. researchgate.net |
Solid-Phase Microextraction (SPME) Applications
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that combines extraction and pre-concentration into a single step. mdpi.comsigmaaldrich.com It is highly effective for isolating phenolic compounds like this compound from various matrices, including water and air. researchgate.netmdpi.com
In SPME, a fused-silica fiber coated with a suitable polymer is exposed to the sample or its headspace. sigmaaldrich.com For polar phenols, fibers with polar coatings such as polyacrylate are often used. researchgate.netproquest.com The analytes adsorb onto the fiber, which is then directly transferred to the GC injector for thermal desorption and analysis. researchgate.net
The efficiency of the extraction can be significantly enhanced by optimizing parameters such as pH and ionic strength. researchgate.net Lowering the pH of aqueous samples suppresses the ionization of the phenolic hydroxyl group, making the compound less polar and more readily extracted by the fiber. Adding salt to the sample (salting out) increases the activity of the analyte in the aqueous phase, further promoting its partitioning onto the fiber coating. researchgate.net SPME can be used in two modes: direct immersion (DI), where the fiber is placed directly into a liquid sample, and headspace (HS-SPME), where the fiber is exposed to the vapor phase above the sample. researchgate.net
Liquid Chromatography (LC) and Hyphenated Techniques (HPLC, UPLC, LC-MS/MS)
Liquid chromatography (LC) offers a powerful alternative to GC, particularly for less volatile or thermally labile compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common LC techniques for analyzing phenolic compounds.
Separation is typically achieved using reversed-phase columns, most commonly C18. mdpi.com A mobile phase consisting of a mixture of water (often acidified with formic or sulfuric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used in an isocratic or gradient elution mode. sielc.comlcms.cz Detection is commonly performed using a photodiode array (PDA) detector or a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance. researchgate.net
The advent of UPLC, which utilizes columns packed with smaller particles (<2 µm), has brought significant advantages, including improved resolution, higher sensitivity, and substantially shorter analysis times compared to conventional HPLC. researchgate.netresearchgate.net
For highly sensitive and selective analysis, LC is coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for the quantification of this compound at very low concentrations, even in complex matrices. nih.gov The analysis is typically performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in negative ion mode, which readily deprotonates the phenolic hydroxyl group. lcms.cznih.gov Multiple Reaction Monitoring (MRM) is employed for quantification, providing excellent specificity by monitoring a specific precursor-to-product ion transition. nih.govbohrium.com
Table 3: Comparison of LC-based Analytical Techniques
| Technique | Typical Column | Key Features |
|---|---|---|
| HPLC | C18, 5 µm particle size | Robust and widely used for routine analysis. mdpi.com |
| UPLC | C18, <2 µm particle size | Higher resolution, increased sensitivity, faster analysis times. researchgate.net |
| LC-MS/MS | C8 or C18 | Unsurpassed sensitivity and selectivity, structural confirmation. nih.govresearchgate.net |
Electrochemical Analysis for Detection and Quantification
Electrochemical methods offer a sensitive, simple, and often low-cost approach for the detection and quantification of phenolic antioxidants. mdpi.com These techniques are based on the electrochemical oxidation of the phenolic hydroxyl group on the surface of an electrode. mdpi.com The resulting current is proportional to the concentration of the phenolic compound, allowing for quantitative analysis. mdpi.com
Various types of electrodes, such as glassy carbon electrodes, carbon paste electrodes, and screen-printed electrodes, can be used. mdpi.com However, the direct analysis on these electrodes can sometimes suffer from weak signals and poor selectivity. mdpi.com To enhance performance, electrodes are often modified with nanomaterials like carbon nanotubes, graphene, or gold nanoparticles. mdpi.comuniroma1.it These modifications increase the electrode's surface area and catalytic activity, leading to improved sensitivity and selectivity. mdpi.comuniroma1.it
Another strategy involves the electropolymerization of natural phenolic antioxidants onto the electrode surface. mdpi.comnih.gov The resulting polymer film can act as a permselective membrane, enhancing the sensitivity and selectivity of the sensor's response to target analytes. mdpi.com Voltammetric techniques, such as differential pulse voltammetry, are commonly employed for electrochemical measurements due to their high sensitivity. nih.gov
Spectrophotometric Assays for Functional Quantification (e.g., Antioxidant Capacity)
Spectrophotometric assays are widely used for the functional quantification of antioxidants, providing a measure of their capacity to scavenge free radicals or reduce oxidizing agents. nih.govnih.gov These methods are generally rapid, cost-effective, and reproducible. nih.govresearchgate.net
One of the most common assays is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay . nih.gov DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant like this compound, which can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H. nih.gov This reduction is accompanied by a color change from violet to yellow, which is measured spectrophotometrically. nih.gov The degree of color change is proportional to the antioxidant's scavenging capacity.
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay is another widely used method. mdpi.com The ABTS radical cation is generated by the oxidation of ABTS and has a characteristic blue-green color. Antioxidants reduce the radical cation, causing the color to fade. The change in absorbance is used to quantify the antioxidant activity. nih.gov
The phosphomolybdenum assay is a method for determining the total antioxidant capacity. core.ac.uk It is based on the reduction of Molybdenum(VI) to Molybdenum(V) by the antioxidant compound in an acidic medium, which results in the formation of a green-colored phosphomolybdenum(V) complex. core.ac.uk The intensity of the green color, measured by its absorbance, is proportional to the total antioxidant capacity of the sample. core.ac.uk
Method Development and Validation for Trace Analysis
Developing and validating analytical methods for the trace analysis of this compound is critical for ensuring reliable and accurate results, particularly in environmental or biological samples. The goal is to achieve low limits of detection (LOD) and quantification (LOQ).
Method development involves the optimization of several parameters. For GC and LC methods, this includes selecting the appropriate column, mobile phase or oven temperature program, and detector settings. epa.govresearchgate.net For sample preparation techniques like SPME, factors such as fiber coating, extraction time, temperature, pH, and ionic strength must be optimized to maximize recovery. researchgate.net
Method validation is performed to demonstrate that the analytical method is suitable for its intended purpose. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govbohrium.com
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples and calculating the percent recovery. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov
Selectivity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. mdpi.com
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. researchgate.net
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. bohrium.com
For trace analysis, hyphenated techniques such as SPME-GC-MS and LC-MS/MS are often the methods of choice due to their inherent high sensitivity and selectivity, which allow for the achievement of very low LOD and LOQ values. nih.govresearchgate.net
Derivatives and Analogues of 4 Methoxy 2,6 Dimethylphenol: Synthesis and Structure Activity Relationship Studies
Synthesis of Chemically Modified Derivatives
The structural scaffold of 4-Methoxy-2,6-dimethylphenol offers several sites for chemical modification, including the aromatic ring, the phenolic hydroxyl group, and the benzylic positions of the methyl groups. These modifications are pursued to fine-tune the compound's properties for specific applications.
Key synthetic transformations include:
Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl and methoxy (B1213986) groups activates the benzene (B151609) ring, making the unoccupied meta-positions susceptible to electrophilic attack. A notable example is the Duff reaction, which introduces formyl groups onto the ring. The reaction of a phenol (B47542) derivative with hexamethylenetetramine in an acidic medium, such as trifluoroacetic acid, can yield 2,6-diformyl-phenol derivatives researchgate.net. This method can be adapted to synthesize 4-methoxy-2,6-diformylphenol, a versatile intermediate for creating more complex molecules like bis-hydroxychalcones through subsequent Claisen-Schmidt condensation researchgate.net.
Modification of the Hydroxyl Group: The phenolic hydroxyl group is a primary site for derivatization.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) in the presence of a catalyst yields phenolic esters. This approach is used to create hybrid molecules, such as linking a hindered phenol to a benzophenone (B1666685) moiety to develop multifunctional polymer additives that combine antioxidant and UV-absorbing properties in a single molecule nih.gov.
Etherification: Treatment with alkylating agents under basic conditions can convert the hydroxyl group into an ether, altering the compound's polarity and hydrogen-bonding capabilities.
Coupling Reactions: Oxidative coupling reactions can be employed to synthesize dimers or oligomers, which may exhibit enhanced antioxidant properties compared to the monomeric precursor.
These synthetic strategies allow for the creation of a diverse library of derivatives with tailored electronic and steric properties.
| Reaction Type | Reagents & Conditions | Resulting Derivative Type | Example Application |
|---|---|---|---|
| Duff Reaction (Formylation) | Hexamethylenetetramine, Trifluoroacetic Acid | Aromatic Aldehyde | Intermediate for bis-chalcone synthesis researchgate.netresearchgate.net |
| Esterification | Acyl Halides or Carboxylic Acids, Base | Phenolic Ester | Creation of hybrid UV-absorber antioxidants nih.gov |
| Williamson Ether Synthesis | Alkyl Halide, Strong Base (e.g., NaH) | Phenolic Ether | Modification of polarity and H-bonding |
| Oxidative Coupling | Oxidizing Agent (e.g., Laccase, FeCl₃) | Biphenol or Polyphenylene Oxide | Polymers with specific dielectric properties researchgate.net |
Comparative Analysis of Reactivity and Stability with Related Phenols
The reactivity of this compound is best understood by comparing it to other phenolic compounds. Its primary function as an antioxidant involves donating its phenolic hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions vinatiorganics.com.
Comparison with BHT (Butylated Hydroxytoluene): Butylated hydroxytoluene (2,6-di-tert-butyl-4-methylphenol) is a widely used hindered phenol. The key difference lies in the ortho-substituents (methyl vs. tert-butyl) and the para-substituent (methoxy vs. methyl). The bulkier tert-butyl groups in BHT provide greater steric hindrance, which can enhance the stability of the resulting phenoxyl radical but may also slow the reaction rate with some radicals. The para-methoxy group in this compound is more electron-donating than the methyl group in BHT, which can lower the oxidation potential and facilitate hydrogen atom donation.
Comparison with 2,6-Dimethylphenol (B121312): This analogue lacks the para-methoxy group. The absence of this strong electron-donating group results in a higher O-H bond dissociation enthalpy (BDE), making it a less effective hydrogen atom donor and thus a weaker antioxidant compared to this compound.
The stability and reactivity of these phenols can be quantified using methods like cyclic voltammetry, which measures oxidation potentials, and accelerated oxidation tests like the Rancimat method, which determines an induction period or protection factor (Pf) csic.esmdpi.comresearchgate.net.
| Compound | Ortho-Substituents | Para-Substituent | Key Reactivity/Stability Feature |
|---|---|---|---|
| This compound | -CH₃ (x2) | -OCH₃ | Moderate steric hindrance; low oxidation potential due to -OCH₃ group. |
| BHT (Butylated Hydroxytoluene) | -C(CH₃)₃ (x2) | -CH₃ | High steric hindrance; very stable phenoxyl radical vinatiorganics.com. |
| 4-Methoxyphenol | -H (x2) | -OCH₃ | No steric hindrance; phenoxyl radical is less stable and prone to coupling. |
| 2,6-Dimethylphenol | -CH₃ (x2) | -H | Moderate steric hindrance; higher O-H BDE than methoxy-substituted analogue. |
Structure-Reactivity Relationships in this compound Analogues
The antioxidant activity of hindered phenols is governed by a delicate interplay of steric and electronic effects, which influence the O-H bond dissociation enthalpy (BDE) and the stability of the resulting phenoxyl radical csic.esresearchgate.net.
Electronic Effects of Substituents: The rate of hydrogen atom transfer from a phenol to a free radical is highly dependent on the nature of the substituents on the aromatic ring.
Para-Substituent: The para-methoxy group in this compound is a strong electron-donating group (EDG) through resonance. This effect increases the electron density on the ring and, more importantly, stabilizes the phenoxyl radical formed after hydrogen donation. This stabilization lowers the O-H BDE, making the phenol a more reactive and efficient antioxidant. In contrast, electron-withdrawing groups (EWGs) at this position would destabilize the radical and increase the BDE, thus reducing antioxidant activity vedantu.com.
Ortho-Substituents: The ortho-methyl groups are weak electron-donating groups through induction, contributing modestly to radical stabilization.
Steric Effects of Substituents: The primary role of the ortho-substituents is to provide steric hindrance around the phenolic hydroxyl group vinatiorganics.com.
This hindrance sterically shields the hydroxyl group, preventing undesired side reactions.
It protects the resulting phenoxyl radical from coupling reactions, increasing its lifetime and allowing it to participate in further radical-quenching steps.
The size of the ortho-alkyl groups is critical. While some hindrance is beneficial, excessively bulky groups (e.g., tert-butyl) can slow down the rate of hydrogen donation to certain radicals, although they greatly enhance the stability of the phenoxyl radical. The methyl groups in this compound provide a balance of moderate hindrance and high reactivity.
Structure-Bioactivity Relationships in Modified Phenolic Scaffolds
Modifying the this compound scaffold can profoundly impact its biological activity, extending its utility beyond industrial applications into potential therapeutic roles. The relationship between a specific structural change and the resulting biological effect is a key focus of medicinal chemistry.
Hybridization and Multifunctionality: Covalently linking the hindered phenol scaffold to other bioactive molecules can create hybrid compounds with dual or enhanced activities. For instance, synthesizing derivatives that incorporate heterocyclic moieties like benzotriazole (B28993) or pyrimidine (B1678525) can introduce antibacterial properties alongside the inherent antioxidant capacity mdpi.com. Such hybrids may act on multiple biological targets.
Modulation of Physicochemical Properties: Altering the structure affects properties like lipophilicity, which governs how a molecule interacts with biological membranes. Esterification or glycosylation of the phenolic hydroxyl group can systematically tune the molecule's polarity, potentially improving its bioavailability or directing it toward specific cellular compartments mdpi.com.
Formation of Bioactive Metabolites: The bioactivity of some phenols is linked to their metabolic transformation into reactive intermediates like quinone methides (QMs). The structure of the parent phenol determines the reactivity of the resulting QM. For related o-methoxy-4-alkylphenols, studies have shown that phenols forming QMs of intermediate reactivity exhibit the highest cytotoxicity nih.govacs.org. QMs that are too stable fail to react with cellular nucleophiles, while those that are too reactive are quenched by water before they can reach their targets. This suggests that modifications to the this compound structure could be used to control the formation and reactivity of such metabolites, potentially switching the molecule's effect from antioxidant to pro-oxidant or cytotoxic, a strategy explored for developing anticancer agents nih.gov.
Phytotoxicity: Phenolic compounds, including derivatives of 2-methoxyphenol, can exhibit phytotoxic activity, inhibiting seed germination and seedling growth. Studies comparing 2-methoxyphenol with the hindered phenol BHT have shown that both can be phytotoxic, with the degree of inhibition depending on the concentration and the plant species tested mdpi.com. This suggests that derivatives of this compound could be explored for herbicidal applications.
| Structural Modification | Example Derivative Type | Resulting Change in Bioactivity | Reference/Concept |
|---|---|---|---|
| Attachment of a heterocycle | Phenol-pyrimidine hybrid | Introduction of antibacterial activity | mdpi.com |
| Dimerization/Oligomerization | Biphenol derivative | Potentially enhanced antioxidant capacity | researchgate.net |
| Alteration of para-alkyl group | Quinone Methide precursor | Modulation of cytotoxicity based on metabolite reactivity | nih.govacs.org |
| Glycosylation | Phenolic glucoside | Altered polarity, potentially improved bioavailability | mdpi.com |
Natural Occurrence and Bioprospecting of 4 Methoxy 2,6 Dimethylphenol
Identification and Distribution in Natural Sources (e.g., Plant Extracts, Biomass Pyrolysis)
4-Methoxy-2,6-dimethylphenol has been identified in a limited number of plant species, suggesting a specific role within their metabolic systems. Notably, it is found in the leaves of the tea plant, Camellia sinensis, a species renowned for its complex profile of phenolic compounds. biosynth.com The distribution within the plant and concentration levels can vary based on factors such as cultivar, age, and environmental conditions.
Beyond its presence in living organisms, this compound is also a known product of biomass pyrolysis. The thermal decomposition of lignocellulosic materials, such as wood and agricultural residues, generates a complex mixture of organic compounds known as bio-oil, in which various phenolic derivatives, including dimethylphenols, have been detected. researchgate.netscispace.com The formation of these compounds is influenced by the composition of the biomass and the pyrolysis conditions, such as temperature and heating rate. Higher pyrolysis temperatures can favor demethylation and demethoxylation reactions, leading to the formation of simpler phenols, while specific conditions can yield compounds like 2,6-dimethylphenol (B121312). researchgate.net
The following table summarizes the identified natural sources of this compound.
Table 1: Natural Sources of this compound| Natural Source | Part/Type | Method of Identification |
|---|---|---|
| Camellia sinensis (Tea Plant) | Leaves | Spectroscopic Techniques |
| Biomass Pyrolysis | Bio-oil | Gas Chromatography-Mass Spectrometry (GC-MS) |
Proposed Biosynthetic Pathways of Related Aromatic Compounds
The precise biosynthetic pathway for this compound has not been fully elucidated. However, its structure suggests a route originating from the general pathways of phenolic compound biosynthesis in plants, primarily the shikimate pathway. nih.govishs.org
The biosynthesis of phenolic compounds is a fundamental aspect of plant secondary metabolism, starting from primary metabolites. nih.govfrontiersin.org The synthesis of diverse phenolic structures occurs through two main metabolic routes: the shikimate and the acetate-malonate pathways. nih.gov The shikimate pathway is the primary source for most plant phenols, beginning with precursors from glycolysis and the pentose phosphate pathway. nih.govfrontiersin.org
A plausible biosynthetic route for related aromatic compounds can be outlined as follows:
Formation of the Aromatic Ring : The shikimate pathway provides the aromatic amino acid L-phenylalanine, which serves as the precursor to the C6-C3 phenylpropanoid skeleton. This pathway begins with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway). nih.gov
Hydroxylation : The aromatic ring undergoes a series of hydroxylation events, catalyzed by cytochrome P450-dependent monooxygenases, to introduce hydroxyl (-OH) groups at specific positions.
Methylation : The structure undergoes two types of methylation:
O-methylation : This is a common modification in the biosynthesis of plant phenolics, where a methyl group is transferred from S-adenosyl-L-methionine (SAM) to a hydroxyl group, forming a methoxy (B1213986) (-OCH3) group. nih.gov This reaction is catalyzed by O-methyltransferases (OMTs). The O-methylation of flavonoids, for example, is known to increase their lipophilicity and antimicrobial activity. nih.gov
C-methylation : The introduction of methyl (-CH3) groups directly onto the carbon skeleton of the aromatic ring is a less common but significant modification. These reactions are catalyzed by C-methyltransferases, also utilizing SAM as the methyl donor.
The combination of these steps, starting from a core phenylpropanoid unit, leads to the diverse array of substituted phenols found in nature. For this compound, the pathway would involve the formation of a phenolic ring, followed by two C-methylation events and one O-methylation event.
Isolation and Purification Techniques from Complex Natural Matrices
The isolation of this compound from complex natural sources like plant extracts or bio-oil requires a multi-step approach to separate it from a myriad of other compounds. nih.govnih.gov The choice of technique depends on the nature of the source matrix and the physicochemical properties of the target compound. nih.govnih.gov
Initial Extraction: The first step is typically a solvent extraction from the raw material. The selection of the solvent system (e.g., ethanol, methanol (B129727), acetone, or mixtures with water) is critical for efficiently extracting phenolic compounds. mdpi.com Modern, advanced extraction techniques are often employed to enhance efficiency and yield, including:
Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt cell walls and improve solvent penetration. mdpi.com
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. mdpi.com
Purification and Isolation: Following extraction, the crude extract is a complex mixture that requires further purification. nih.gov Chromatographic techniques are central to isolating individual phenolic compounds. mdpi.com
Column Chromatography (CC): A classical method where the extract is passed through a solid stationary phase (e.g., silica gel or alumina). Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.
High-Performance Liquid Chromatography (HPLC): A high-resolution technique that uses high pressure to pass the sample through a packed column. It is highly effective for the final purification of phenolic compounds. mdpi.com
Medium-Pressure Liquid Chromatography (MPLC): Bridges the gap between low-pressure column chromatography and HPLC, offering better resolution and faster separation than the former. mdpi.com
Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids the use of a solid support, which can irreversibly adsorb sample components. nih.govmdpi.com
The following table provides a general overview of the techniques used in the isolation and purification of phenolic compounds from natural matrices.
Table 2: Techniques for Isolation and Purification of Phenolic Compounds| Technique | Principle | Application |
|---|---|---|
| Solvent Extraction | Differential solubility | Initial extraction from solid matrix |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation | Enhanced initial extraction |
| Microwave-Assisted Extraction (MAE) | Microwave heating | Enhanced initial extraction |
| Column Chromatography (CC) | Differential adsorption | Preliminary separation and cleanup |
| High-Performance Liquid Chromatography (HPLC) | High-pressure liquid chromatography | High-resolution separation and final purification |
Q & A
Q. What synthetic methodologies are effective for producing 4-Methoxy-2,6-dimethylphenol and its derivatives?
- Methodological Answer : Synthesis often involves phase-transfer catalysis (PTC) for controlled polymerization. For example, 4-bromo-2,6-dimethylphenol can undergo single electron transfer polymerization in the presence of 2,2-di(4-hydroxy-3,5-dimethylphenyl)propane to form poly(2,6-dimethyl-1,4-phenylene oxide) derivatives . Functionalization strategies, such as C–H activation using Lewis acids, enable selective modification of the aromatic ring. A study demonstrated the use of 1-(4-Methoxy-2,6-dimethylphenyl)pyrrolidine with methyl acrylate under N₂ to achieve α-functionalization of amines .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer : Techniques include:
- Infrared (IR) Spectroscopy : Identifies quinone-type transformation products via shifts in O–H and C=O stretches .
- High-Performance Liquid Chromatography (HPLC) : Resolves oligomers (dimers, trimers) formed during oxidative coupling, with retention times validated against Ag₂O-oxidized standards .
- Mass Spectrometry : Confirms molecular weights of derivatives, such as 4-chloro-2,6-dimethylphenol (from hypochlorous acid derivatization) .
Q. What are the key reactivity trends of this compound under oxidative conditions?
- Methodological Answer : Oxidative coupling reactions are cation-dependent. Fe³⁺-smectite clays enhance polymerization, yielding quinones and oligomers (di-, tri-, tetramers), as shown by ESR and IR data. The reactivity order Fe ≫ Al > Ca > Na highlights the role of transition metals in electron transfer .
Advanced Research Questions
Q. How do computational studies explain the mechanistic pathways of copper-catalyzed oxidative coupling involving this compound?
- Methodological Answer : Ab initio Hartree−Fock calculations (6-31G* basis set) reveal that the singlet phenoxonium cation intermediate has a partial positive charge at the para carbon, making it susceptible to nucleophilic attack. This supports a mechanism where Cu²⁺ stabilizes the cation, enabling regioselective C–O bond formation in dimer synthesis .
Q. What analytical challenges arise in quantifying this compound derivatives in complex matrices, and how can they be resolved?
- Methodological Answer : Co-elution of derivatives (e.g., 4-iodo-2,6-dimethylphenol from ClO₂ reactions) can complicate HPLC analysis. A two-step derivatization protocol with 2,6-dimethylphenol resolves this: hypochlorous acid forms 4-chloro derivatives (detection limit: 0.009 mg/L), while subsequent iodine addition targets ClO₂ (detection limit: 0.011 mg/L). Calibration curves (r²=0.999) validate linearity .
Q. How does the coordination chemistry of this compound influence its application in sensing technologies?
- Methodological Answer : Europium complexes incorporating 4-methoxy-2,6-dimethylphenyl groups exhibit circularly polarized luminescence (CPL) for detecting phosphorylated amino acids. Synthesis involves coupling dimethyl picolinate derivatives with triazonane ligands, characterized by NMR and X-ray crystallography. The methoxy group enhances water solubility and binding specificity .
Q. What contradictions exist in the literature regarding the polymerization efficiency of this compound on different catalytic surfaces?
- Methodological Answer : Studies on smectite clays report Fe³⁺ > Al³⁺ > Ca²⁺ > Na⁺ in promoting oligomerization , while phase-transfer catalysis (e.g., using Na⁺-mediated PTC) achieves high-yield polymerization without metal cations . This discrepancy highlights the need to distinguish solid-surface vs. solution-phase reaction dynamics.
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
